molecular formula C38H72N2O13 B13848241 4'-Hydroxy Azithromycin

4'-Hydroxy Azithromycin

Cat. No.: B13848241
M. Wt: 765.0 g/mol
InChI Key: ILOTYWFVECJHDW-NHXRTCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Macrolide Antibiotic Biotransformation Products in Antimicrobial Discovery

The biotransformation of macrolide antibiotics within the body results in a variety of metabolites. While some of these metabolites may be inactive, others can retain or even exhibit modified antimicrobial properties. The study of these biotransformation products is significant for several reasons. Firstly, it helps in understanding the complete pharmacological profile of the parent drug, including its duration of action and potential for drug-drug interactions. Secondly, identifying active metabolites can lead to the discovery of new therapeutic agents with potentially improved characteristics, such as enhanced potency, better target selectivity, or a different spectrum of activity. The investigation into azithromycin's metabolic pathways has revealed a number of transformation products (TPs), offering a blueprint for synthetic modifications. irb.hr

Rationale for Investigating 4'-Hydroxy Azithromycin (B1666446) as a Mechanistic and Synthetic Target

Among the various derivatives of azithromycin, 4'-Hydroxy Azithromycin has garnered specific interest as both a mechanistic and synthetic target. Its structural distinction lies in the introduction of a hydroxyl group at the 4'-position of the desosamine (B1220255) sugar moiety. This particular modification is a focal point for research because the substitution at this position can significantly influence the molecule's interaction with the bacterial ribosome, the primary target of macrolide antibiotics. mdpi.comresearchgate.net By studying this compound, researchers aim to elucidate the structure-activity relationships (SAR) of macrolide antibiotics in greater detail. This knowledge is instrumental in designing new derivatives that can overcome existing mechanisms of bacterial resistance. The synthesis of this compound is a complex process that requires precise control over chemical reactions to achieve the desired modification without altering other parts of the molecule. vulcanchem.com

Overview of Structural Modifications at the 4''-Position of Azithromycin and Their Research Implications

The 4''-position on the cladinose (B132029) sugar of azithromycin is another critical site for structural modification. mdpi.com Research has shown that alterations at this position are a promising avenue for creating improved analogs with enhanced activity against pathogenic microorganisms, including those resistant to macrolides. mdpi.com Modifications at the 4''-hydroxy group have been extensively explored, leading to the development of numerous derivatives. mdpi.comnih.govresearchgate.net These modifications can range from simple chemical substitutions to the attachment of larger molecules, such as other antibacterial agents, to create hybrid compounds. mdpi.com The overarching goal of this research is to develop new azithromycin-based drugs that can effectively combat drug-resistant bacteria. researchgate.net The insights gained from these studies have significant implications for the future of antimicrobial therapy, potentially leading to the development of novel compounds that can address the growing challenge of antibiotic resistance.

Properties

Molecular Formula

C38H72N2O13

Molecular Weight

765.0 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

ILOTYWFVECJHDW-NHXRTCGOSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 4 Hydroxy Azithromycin

Established Synthetic Routes for Modification of the 4''-Hydroxyl Group of Azithromycin (B1666446) and its Precursors

The modification of the 4''-hydroxyl group of azithromycin requires strategic chemical planning due to the presence of multiple reactive sites on the molecule, notably the 2'-hydroxyl group. Established synthetic routes typically involve a multi-step process that begins with the selective protection of other hydroxyl groups to ensure regioselective modification at the 4''-position.

A widely used intermediate for derivatization at the 4''-position is 2′-acetyl-4′′-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonate. nih.gov The synthesis of this key intermediate from commercially available azithromycin proceeds in a few straightforward steps. nih.gov First, the 2'-hydroxy group of the desosamine (B1220255) sugar is selectively acylated, commonly using acetic anhydride (B1165640), to protect it from participating in subsequent reactions. nih.gov Following protection, the 4''-hydroxyl group is activated. A common method for activation is the reaction with 1,1'-Carbonyldiimidazole (CDI) in the presence of a base like triethylamine (B128534) (Et3N), which converts the hydroxyl group into a highly reactive imidazolylcarbonyl intermediate. nih.govresearchgate.net This activated precursor is then amenable to reaction with a wide range of nucleophiles to form carbonates, carbamates, and other derivatives at the 4''-position. nih.govresearchgate.net

A representative synthetic scheme for creating 4''-O-carbamoyl analogs involves several sequential steps, as detailed in the table below. This process highlights the protection-activation-derivatization-deprotection strategy common in macrolide chemistry. researchgate.net

Table 1: Representative Multi-Step Synthesis of 4''-O-Carbamoyl Azithromycin Analogs

Step Reaction Reagents and Conditions Purpose Reference
1 2'-Hydroxyl Protection Acetic anhydride ((CH₃CO)₂O), triethylamine (Et₃N), dichloromethane (B109758) (CH₂Cl₂) To selectively block the more reactive 2'-OH group. researchgate.net
2 4''-Hydroxyl Activation 1,1'-Carbonyldiimidazole (CDI), Et₃N, Toluene, 55°C To activate the 4''-OH group for subsequent nucleophilic attack. researchgate.net
3 Hydrazide Formation Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) To introduce a hydrazide moiety, creating an intermediate for further elaboration. researchgate.net
4 Further Derivatization Varies based on target molecule (e.g., oxalyl chloride, then an aromatic acid) To build the final desired side chain. researchgate.net

This interactive table outlines a common synthetic pathway for modifying the 4''-hydroxy group of azithromycin.

Chemoenzymatic and Biocatalytic Approaches to 4''-Hydroxy Azithromycin Production

Chemoenzymatic and biocatalytic methods represent a powerful and increasingly utilized approach for the synthesis and modification of complex natural products like macrolides. acs.org These strategies leverage the high selectivity and mild reaction conditions of enzymes to perform chemical transformations that are often challenging to achieve with traditional synthetic chemistry. acs.org

While the de novo biocatalytic synthesis of azithromycin itself is complex, enzymes offer significant potential for its structural diversification. Late-stage C-H hydroxylation, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), is a prime example of a biocatalytic tool for generating novel hydroxylated derivatives. chemrxiv.orgfrontiersin.org These enzymes can introduce hydroxyl groups at specific, non-activated carbon-hydrogen bonds, a transformation that is notoriously difficult to control using conventional reagents. frontiersin.org The development of engineered and ancestral P450 enzymes with enhanced stability and altered substrate specificity further broadens the scope of biocatalysis for creating libraries of drug-like molecules. uq.edu.au

In the context of macrolides, enzymatic reactions can be applied to modify existing functional groups. For instance, macrolide phosphotransferase enzymes are known to specifically phosphorylate the 2'-hydroxyl group, demonstrating the ability of enzymes to regioselectively modify the azithromycin scaffold. nih.gov Similarly, biocatalytic hydroxylations using Fe/α-ketoglutarate dependent hydroxylases have been successfully employed in the synthesis of other complex molecules, showcasing a modular approach to generating analogs. nsf.gov Although a specific enzyme for the direct hydroxylation of an azithromycin precursor at the 4''-position is not prominently documented, the principles of chemoenzymatic synthesis suggest this is a feasible strategy. A hypothetical chemoenzymatic approach could involve using a P450 enzyme to hydroxylate an advanced synthetic intermediate or employing a glycosyltransferase to attach a modified cladinose (B132029) sugar. This merging of biocatalysis with traditional organic synthesis provides a versatile platform for producing novel macrolide structures. acs.org

Exploration of Novel Synthetic Methodologies for 4''-Hydroxy Azithromycin and Related Analogs

Research into new azithromycin derivatives continues to yield novel synthetic methodologies that expand the chemical space around the macrolide core. Modifications at the 4''-hydroxy group of the cladinose sugar are a particularly fruitful area of exploration for enhancing biological activity. mdpi.com

One innovative approach is the synthesis of hybrid molecules , where azithromycin is covalently linked to another distinct antibacterial agent. mdpi.com For example, researchers have successfully synthesized conjugates of azithromycin with chloramphenicol (B1208) and metronidazole (B1676534) by linking them to the 4''-position. nih.govmdpi.com This strategy aims to create dual-action compounds that may exhibit a broader spectrum of activity or overcome resistance mechanisms. mdpi.com

Another area of intense research involves the attachment of unique chemical moieties to the 4''-position. Novel benzoxaborole derivatives of azithromycin have been synthesized by attaching the benzoxaborole residue to the 4''-hydroxy group. nih.govresearchgate.net Similarly, a series of 4''-O-(trans-β-arylacrylamido)carbamoyl analogs has been developed, which demonstrated significantly improved activity against certain resistant bacterial strains. researchgate.net The synthesis of these compounds involves a multi-step sequence starting with the activation of the 4''-hydroxyl group. researchgate.net

Furthermore, Michael addition reactions have been employed as a novel strategy. In this approach, the 4''-hydroxyl group is first acylated with a propenoyl group, creating a Michael acceptor. researchgate.net Subsequent reaction with various primary or secondary amines affords novel 4''-(3-substituted-amino)propionates , a class of derivatives that has shown potent antibacterial activity, particularly against macrolide-resistant bacteria. researchgate.net

Table 2: Summary of Novel Synthetic Methodologies for 4''-Azithromycin Analogs

Analog Class Synthetic Strategy Key Feature Reference
Hybrid Molecules Conjugation of another antibiotic (e.g., chloramphenicol) to the 4''-position via a linker. Combines two different pharmacophores into a single molecule. nih.gov, mdpi.com
Benzoxaborole Derivatives Attachment of a benzoxaborole residue to the 4''-hydroxy group. Introduces a boron-containing heterocyclic moiety. nih.gov, researchgate.net
4''-O-Carbamoyl Analogs Multi-step synthesis involving activation of the 4''-OH and coupling with arylacrylamido side chains. Creates complex carbamoyl (B1232498) side chains at the 4''-position. researchgate.net

This interactive table summarizes various novel approaches to synthesize azithromycin analogs by modifying the 4''-hydroxyl group.

Chemical Modification of the 4''-Hydroxy Group for Research Probe Generation

To investigate the mechanism of action, cellular distribution, and molecular targets of azithromycin, researchers have developed chemical probes by modifying the antibiotic with reporter tags. The 4''-hydroxy group serves as a convenient and strategic site for attaching these tags, as modifications here can often be made while preserving the essential binding interactions of the parent drug.

One class of such tools is fluorescently-tagged azithromycin analogs . nih.gov For example, probes have been synthesized by attaching a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to the azithromycin scaffold. nih.gov These fluorescent derivatives allow for the direct visualization of the drug's uptake and localization within bacterial and mammalian cells using microscopy techniques, providing critical insights into drug transport and accumulation. nih.gov

Another powerful type of research probe involves tagging azithromycin with biotin (B1667282) . Biotinylated azithromycin analogs are invaluable for "pull-down" assays and other affinity-based proteomics experiments. cam.ac.uk In these experiments, the biotin-tagged drug is incubated with cell lysates. The high-affinity interaction between biotin and streptavidin (usually immobilized on beads) is then used to selectively isolate the drug along with any proteins it has bound to. cam.ac.uk Subsequent analysis of these captured proteins by mass spectrometry can identify the direct molecular targets and binding partners of azithromycin within the cell, helping to elucidate its primary mechanism of action and potential off-target effects. cam.ac.uk The synthesis of these probes is a key step in supporting the hypothesis that the sub-inhibitory effects of azithromycin are mediated through its interaction with the ribosome. cam.ac.uk

Table 3: Research Probes Derived from Azithromycin Modification

Probe Type Reporter Tag Application Purpose Reference
Fluorescent Probe 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) Cellular Imaging, Microscopy To visualize drug uptake, distribution, and localization in cells. nih.gov

This interactive table describes research probes created by modifying azithromycin for biological investigation.

Table 4: Mentioned Chemical Compounds

Compound Name
4''-Hydroxy Azithromycin (Azithromycin)
Acetic anhydride
Azithromycin
Benzoxaborole
Biotin
1,1'-Carbonyldiimidazole (CDI)
Chloramphenicol
Cladinose
Desosamine
Erythromycin
Metronidazole
7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)

Biotransformation Pathways and Enzymatic Mechanisms of 4 Hydroxy Azithromycin Formation

Identification of Enzymatic Systems Mediating Azithromycin (B1666446) Hydroxylation (e.g., Cytochrome P450 isoforms)

The metabolism of azithromycin, including the formation of its hydroxylated metabolites, is primarily mediated by the cytochrome P450 (CYP) system of enzymes located in the liver. nih.gov Specifically, azithromycin has been identified as a weak substrate for the CYP3A4 isoform. clinpgx.org Unlike other macrolide antibiotics such as erythromycin and clarithromycin, which are significant substrates and inhibitors of CYP3A4, azithromycin's interaction with this enzyme is minimal. clinpgx.org This structural difference in azithromycin, particularly the presence of a methyl-substituted nitrogen atom in the lactone ring, prevents extensive metabolism. clinpgx.orgdrugbank.com

While the interaction is weak, CYP3A4 is the principal enzyme responsible for the hydroxylation of azithromycin to form metabolites like 4'-Hydroxy Azithromycin. The process involves the oxidation of the azithromycin molecule at the 4'-position of the desosamine (B1220255) sugar moiety. Due to the limited metabolism, a significant portion of an administered dose of azithromycin is excreted unchanged in the bile. clinpgx.org

Metabolic Fate and Downstream Biotransformation Products of this compound

Detailed information on the specific metabolic fate and downstream biotransformation products of this compound is not extensively documented in publicly available scientific literature. The focus of most metabolic studies has been on the parent compound, azithromycin, and its primary routes of elimination.

Once formed, it is hypothesized that this compound may undergo further biotransformation reactions, such as conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that can be readily excreted from the body. However, specific studies identifying and quantifying these potential downstream metabolites are limited.

In Vitro Metabolic Stability and Degradation Kinetics of this compound in Research Models

The in vitro metabolic stability and degradation kinetics of this compound have not been extensively studied and reported in the scientific literature. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are crucial in determining a compound's susceptibility to biotransformation. researchgate.netif-pan.krakow.pl These studies provide key parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint), which help in predicting the in vivo pharmacokinetic profile of a drug. if-pan.krakow.pl

Species-Specific Biotransformation Profiles of Azithromycin Leading to Hydroxylated Metabolites (Excluding Human Clinical Data)

The biotransformation of azithromycin to its hydroxylated metabolites exhibits notable variations across different animal species. These differences are often attributed to variations in the expression and activity of metabolic enzymes, particularly CYP450 isoforms.

In rats and dogs , azithromycin is well-absorbed and extensively distributed into tissues. nih.gov While the parent drug is the major component found, various metabolites are also formed. In rats, the elimination half-life is approximately 40 hours, while in dogs, it is around 90 hours, indicating slower metabolism and clearance in dogs. nih.gov

A detailed study in ball pythons (Python regius) identified fifteen metabolites of azithromycin in plasma, bile, and various tissues. nih.gov This indicates a more extensive metabolism in this species compared to mammals. In the liver and kidney of ball pythons, unchanged azithromycin accounted for only 40% of the total drug-related material, suggesting significant biotransformation. nih.gov Among the identified metabolites were several unique to this species, including descladinose dehydroxy-2-ene-azithromycin and 3'-desamine-3-ene descladinose-azithromycin. nih.gov

The oral bioavailability of azithromycin also varies significantly between species, being 46% in rats, 97% in dogs, and 59% in cats. nih.govmsdvetmanual.com These differences in bioavailability and metabolism highlight the importance of considering species-specific data in non-clinical research.

Table 1: Species-Specific Pharmacokinetic Parameters of Azithromycin

Species Oral Bioavailability (%) Elimination Half-life (hours) Key Metabolic Features
Rat 46 ~40 Extensive tissue distribution.
Dog 97 ~90 High bioavailability and long half-life.
Cat 59 23 (in foals) Moderate bioavailability.
Ball Python 77 51 Extensive metabolism with 15 identified metabolites.

Table 2: Identified Azithromycin Metabolites in Ball Pythons

Metabolite Location Found
3'-desamine-3-ene-azithromycin Plasma, Bile, Tissues
descladinose dehydroxy-2-ene-azithromycin Plasma, Bile, Tissues
3'-desamine-3-ene descladinose-azithromycin Plasma, Bile, Tissues
3'-N-nitroso,9a-N-desmethyl-azithromycin Plasma, Bile, Tissues
Descladinose-azithromycin Skin
3'-N-desmethyl,9a-N-desmethyl-azithromycin Skin
3'-N-desmethyl, 3'-O-desmethyl-azithromycin Skin

Advanced Analytical Methodologies for Quantification and Structural Elucidation of 4 Hydroxy Azithromycin

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in 4'-Hydroxy Azithromycin (B1666446) Quantification in Biological Matrices (Non-Human)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of azithromycin and its metabolites, including 4'-Hydroxy Azithromycin, in non-human biological matrices such as plasma and tissue homogenates. This methodology is favored for its high specificity, which allows for the accurate measurement of the analyte even in complex biological samples.

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the matrix. plos.orgnih.gov For instance, a sample preparation protocol might involve mixing plasma with a protein precipitation agent like methanol (B129727), followed by centrifugation to separate the precipitated proteins. thermofisher.com The resulting supernatant, containing the analyte, is then injected into the LC-MS/MS system.

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., a mixture of methanol and acetonitrile) is employed to separate this compound from the parent drug and other metabolites. nih.gov

Detection by tandem mass spectrometry is performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM). plos.org In MRM mode, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated analog like Azithromycin-d5). nih.govescholarship.org This highly selective detection method minimizes background noise and enhances the accuracy of quantification. For Azithromycin, a common transition is m/z 749.6 → 591.6; a similar specific transition would be optimized for this compound. escholarship.org The use of high-resolution accurate-mass (HRAM) instruments, such as quadrupole-Orbitrap mass spectrometers, can further enhance specificity. thermofisher.com

ParameterTypical ConditionReference
Chromatography Reversed-Phase HPLC/UPLC nih.gov
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Methanol/Acetonitrile (B52724) (1:1, v/v) nih.gov
Flow Rate 0.25 - 0.5 mL/min nih.govthermofisher.com
Ionization Positive Electrospray (ESI+) plos.org
Detection Mode Multiple Reaction Monitoring (MRM) plos.org
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE) plos.orgthermofisher.com

Development and Validation of Chromatographic Assays for this compound in Research Samples

The development and validation of chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, are essential for the routine analysis of this compound in research samples, such as bulk drug material or pharmaceutical formulations. These methods must be robust, accurate, and precise.

Method development involves optimizing several chromatographic parameters. A reversed-phase C18 or C8 column is commonly selected for the stationary phase. derpharmachemica.comnih.gov The mobile phase composition is critical; a typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer). derpharmachemica.comjapsonline.com The pH of the buffer is adjusted to ensure consistent ionization and retention of the analyte; for azithromycin and its derivatives, a pH around 6.5-7.5 is often used. derpharmachemica.comuonbi.ac.ke The detector wavelength is selected based on the UV absorbance maximum of the analyte, which for azithromycin is typically around 210-215 nm. nih.govjapsonline.com

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. jocpr.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. derpharmachemica.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) greater than 0.999 is typically desired. japsonline.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a placebo with known amounts of the analyte. sci-hub.se

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion. nih.govsci-hub.se

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. japsonline.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. derpharmachemica.comjapsonline.com

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.999 japsonline.com
Accuracy (% Recovery) 98 - 102% sci-hub.se
Precision (% RSD) ≤ 2.0% nih.gov
LOD Signal-to-Noise Ratio ≥ 3:1 japsonline.com
LOQ Signal-to-Noise Ratio ≥ 10:1 japsonline.com
Robustness %RSD of results should remain low under varied conditions derpharmachemica.com

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) in this compound Structural Characterization

The definitive structural elucidation of this compound relies on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is unparalleled in its ability to determine the precise connectivity of atoms within a molecule. core.ac.uk A suite of 1D and 2D NMR experiments is used to assemble the structure.

¹H NMR: Provides information about the number and chemical environment of protons. banglajol.info

¹³C NMR: Reveals the number and type of carbon atoms (e.g., methyl, methylene, quaternary). banglajol.info

2D NMR experiments are crucial for establishing the molecular framework:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, mapping out spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule. core.ac.uk

For this compound, NMR would be used to confirm the intact azithromycin scaffold (the 15-membered lactone ring and the desosamine (B1220255) and cladinose (B132029) sugars) and, critically, to pinpoint the location of the additional hydroxyl group at the 4'-position of the desosamine sugar. rsc.orgnih.gov This would be confirmed by observing changes in the chemical shifts of protons and carbons near the site of hydroxylation and through key HMBC correlations.

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecule, allowing for the determination of its elemental formula. thermofisher.com By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique would confirm the addition of one oxygen atom to the molecular formula of azithromycin, consistent with a hydroxylation event. Tandem MS (MS/MS) experiments on the high-resolution instrument can further confirm the structure by analyzing fragmentation patterns.

Spectroscopic Techniques for Investigating this compound Interactions with Biological Systems

Understanding how this compound interacts with its biological targets, such as the bacterial ribosome, is crucial for assessing its activity. nih.gov Spectroscopic techniques, particularly advanced NMR methods, are powerful tools for studying these non-covalent interactions in solution. nih.gov

NMR spectroscopy can provide atomic-level details about drug-target binding. nih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of a ligand are in close proximity to a large receptor molecule, like a protein or ribosome. Protons on the ligand that receive saturation transfer from the irradiated receptor will show decreased signal intensity, effectively mapping the "binding epitope" of the small molecule. nih.gov

Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY): This technique is used to determine the conformation of a ligand when it is bound to its receptor. nih.gov Information from these experiments can reveal how the shape of this compound might change upon binding to its target.

These NMR studies can elucidate whether the 4'-hydroxy group participates in binding or alters the interaction of the drug with its target compared to the parent azithromycin. nih.gov One-dimensional ¹H NMR can also be used to monitor changes in the chemical environment of a ligand or its biological target upon binding, such as studying the interaction of macrolides with membrane mimetics or phospholipids (B1166683) to understand cellular accumulation and side effects like phospholipidosis. acs.org

Other spectroscopic methods can also provide valuable information.

Fluorescence Spectroscopy: Can be used to study binding events if the target molecule (e.g., a protein) has intrinsic fluorescence or if a fluorescent probe is used. The binding of a ligand can cause a change in the fluorescence intensity or wavelength, which can be used to determine binding constants. tandfonline.com

UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum of a drug or its target upon complex formation can indicate an interaction and be used to quantify binding parameters. tandfonline.com

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the secondary structure of macromolecules like proteins and DNA. A change in the CD spectrum upon addition of a ligand can indicate a binding-induced conformational change in the target. tandfonline.com

These methods collectively provide a detailed picture of the binding mode, affinity, and conformational changes involved in the interaction of this compound with biological systems.

Molecular and Cellular Pharmacological Investigations of 4 Hydroxy Azithromycin

Ribosomal Binding Studies of 4'-Hydroxy Azithromycin (B1666446) and Its Derivatives

The primary mechanism of action for azithromycin and its derivatives is the inhibition of bacterial protein synthesis, which is achieved by binding to the bacterial ribosome. hmdb.canih.gov Azithromycin selectively binds to the 50S ribosomal subunit, specifically interacting with the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel. drugbank.comiosrjournals.orgmdpi.com This binding action physically obstructs the path of newly synthesized peptide chains, thereby halting protein elongation. mdpi.com

Studies on Escherichia coli ribosomes reveal a two-step binding process for azithromycin. nih.gov The initial step involves the drug's placement in a low-affinity site in the upper part of the exit tunnel. nih.gov This is followed by a slower transition to a final, high-affinity binding site, which creates a much tighter complex that is more effective at blocking the progression of the nascent peptide. nih.gov The 2'-hydroxy group of azithromycin is known to be a crucial interaction point, forming a stabilizing connection with the A2058 nucleotide base of the 23S rRNA. mdpi.com

Modifications to the azithromycin structure, particularly at the 4''-hydroxy group of the cladinose (B132029) residue, are a significant focus of derivative development. nih.gov Introducing different substituents at this 4''-position has been shown to influence binding affinity and antibacterial activity. mdpi.com For instance, some 4''-substituted derivatives exhibit competitive binding at the chloramphenicol (B1208) binding site within the 50S ribosomal subunit, which can enhance activity against certain resistant strains. nih.govmdpi.com The affinity of these compounds for the ribosome is a key determinant of their ability to inhibit bacterial translation. nih.gov

The table below summarizes the binding characteristics of azithromycin and its derivatives to the bacterial ribosome.

Compound/DerivativeTarget SiteKey InteractionsBinding Affinity (KD)Reference
Azithromycin 50S ribosomal subunit (23S rRNA, peptide exit tunnel)2'-OH group with A2058; L4 and L22 proteinsVaries by species; two-site binding model in E. coli mdpi.comdrugbank.commdpi.comnih.gov
4''-Aryl Substituent Derivatives 50S ribosomal subunit (competitive with chloramphenicol site)Promotes binding at the chloramphenicol siteNot specified nih.gov
2'-O-acetyl Azithromycin 50S ribosomal subunitAcetylation at the 2'-OH group is expected to decrease affinityDecreased affinity compared to Azithromycin mdpi.com

This table is based on data from studies on azithromycin and its derivatives, providing context for the potential binding properties of 4''-Hydroxy Azithromycin.

Effects of 4'-Hydroxy Azithromycin on Bacterial Protein Synthesis (In Vitro Models)

The binding of azithromycin and its derivatives to the ribosome directly translates to the inhibition of bacterial protein synthesis. drugbank.comiosrjournals.org This effect can be quantitatively measured in in-vitro models, such as cell-free bacterial translation systems. These systems utilize bacterial cell lysates (e.g., E. coli S30) to replicate the protein synthesis machinery outside of a living cell, often using a reporter enzyme like luciferase to measure the rate of protein production. researchgate.net

There is a direct correlation between the affinity of azithromycin derivatives for the E. coli 70S ribosome and their ability to inhibit bacterial translation in vitro. nih.gov Studies on hybrid molecules, where azithromycin is conjugated with other antibiotics like chloramphenicol or metronidazole (B1676534) at the 4''-position, demonstrate that these derivatives can effectively inhibit protein synthesis. nih.govresearchgate.net While the conjugation itself may not always produce a synergistic effect in wild-type strains, the compounds retain the ability to halt the translation process. nih.gov

The table below presents data from a cell-free bacterial translation system, showing the inhibitory effects of various azithromycin derivatives on protein synthesis.

CompoundConcentrationInhibition of Protein Synthesis (Relative to Control)Reference
Azithromycin (AZT) 50 µM~95% researchgate.net
AZT-CLM Hybrid 4a 50 µM~90% researchgate.net
AZT-MNZ Hybrid 5a 50 µM~90% researchgate.net
AZT-CLM Hybrid 4g 50 µM~85% researchgate.net
AZT-MNZ Hybrid 5g 50 µM~85% researchgate.net

Data represents the relative maximal rates of firefly luciferase (Fluc) accumulation in an E. coli S30 lysate system. AZT-CLM and AZT-MNZ are hybrid molecules of azithromycin conjugated with chloramphenicol and metronidazole, respectively. This data illustrates the potent inhibitory effect of 4''-position derivatives on bacterial protein synthesis.

Modulation of Intracellular Signaling Pathways by this compound in Cellular Models

Beyond its antibacterial effects, azithromycin exhibits immunomodulatory properties by interacting with signaling pathways in eukaryotic cells. nih.govnih.gov These effects are particularly relevant in inflammatory and immune cells.

One of the key identified targets in eukaryotic cells is the mTOR (mammalian target of rapamycin) signaling pathway. In studies using isolated human CD4+ T-cells, azithromycin was found to inhibit cell proliferation and cytokine secretion in a dose-dependent manner. nih.gov This immunosuppressive action was linked to a reduction in the phosphorylation of the S6 ribosomal protein, a downstream target of mTOR. nih.gov Further in vitro kinase assays confirmed that azithromycin directly inhibits mTOR activity through a mechanism that is independent of the FKBP12 protein, distinguishing its action from the classic mTOR inhibitor rapamycin. nih.gov

However, the effects on other pathways are not uniform. In Jurkat reporter cell lines, azithromycin did not significantly affect the activity of key transcription factors like NFAT, NF-κB, and AP1. nih.gov Similarly, short-term exposure did not alter the phosphorylation of ERK in CD4+ T-cells. nih.gov In contrast, other research on epithelial cells from infertile women with recurrent Chlamydia trachomatis infection showed that azithromycin treatment modulates the extracellular signal-regulated kinase (ERK) mediated pathway, leading to an inhibition of inflammatory cytokines and chemokines. nih.gov This suggests that the impact of azithromycin on signaling pathways can be cell-type and context-dependent.

Signaling PathwayCell ModelObserved EffectReference
mTOR Human CD4+ T-cellsInhibited mTOR activity; reduced phosphorylation of S6 ribosomal protein nih.gov
NFAT, NF-κB, AP1 Jurkat reporter cellsNo significant effect on promoter activity nih.gov
ERK (p44/42 MAPK) Human CD4+ T-cells (short-term)No alteration in phosphorylation nih.gov
ERK (MAPK) Human epithelial cells (chronic infection)Modulated ERK pathway activity nih.gov

This table summarizes the known effects of azithromycin on key intracellular signaling pathways in different human cell models.

Mechanistic Studies of this compound Action in Microbial and Eukaryotic Cell Cultures

Mechanistic studies have uncovered actions of azithromycin beyond direct ribosome inhibition in microbes and have also revealed significant off-target effects in eukaryotic cells.

In Microbial Cultures: Azithromycin's effectiveness is enhanced by its ability to penetrate prokaryotic cells and accumulate at high concentrations. nih.gov In addition to inhibiting protein synthesis, it can disrupt other bacterial processes. For example, in Staphylococcus xylosus, azithromycin was found to significantly inhibit biofilm formation. frontiersin.org This was achieved by down-regulating the expression of proteins involved in the histidine biosynthesis pathway, indicating a broader impact on bacterial metabolism. frontiersin.org Furthermore, in certain eukaryotic tissue culture media, azithromycin shows a potent bactericidal effect against highly multidrug-resistant Gram-negative bacteria, an activity linked to enhanced penetration into the bacterial cells under these conditions. nih.govnih.gov

In Eukaryotic Cell Cultures: The structural similarity between bacterial and mitochondrial ribosomes raises the possibility of off-target effects. Studies using human mammary epithelial cells (MCF-12A) and fibroblasts have shown that azithromycin can induce mitochondrial toxicity. mdpi.com This was characterized by swollen and vacuolated mitochondria with disrupted cristae. mdpi.com

This mitochondrial dysfunction leads to several downstream consequences. Azithromycin exposure was shown to increase the production of mitochondrial reactive oxygen species (ROS) and superoxide. mdpi.com This oxidative stress, in turn, causes significant DNA damage, as measured by an increase in the oxidative damage product 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.com In response to mitochondrial damage, the cells shift their metabolism towards aerobic glycolysis to generate energy, a phenomenon known as the "Warburg Effect." This was evidenced by the upregulation of genes for hypoxia-inducible factor 1-alpha (HIF1a) and several glycolytic enzymes. mdpi.com Consequently, azithromycin was also found to inhibit the proliferation of these healthy mammalian cells. mdpi.com

This table details the diverse mechanisms of azithromycin observed in both microbial and eukaryotic cell culture models.

Structure Activity Relationship Sar Studies of 4 Hydroxy Azithromycin

Impact of 4'-Hydroxylation on Azithromycin's Interaction with Ribosomal Targets

Azithromycin (B1666446) and its analogs exert their antibacterial effect by binding to the 23S rRNA of the 50S ribosomal subunit, effectively blocking protein synthesis. pfizer.compom.go.id This interaction occurs within the nascent peptide exit tunnel (NPET), a critical pathway for newly synthesized proteins. frontiersin.orgnih.gov The binding of azithromycin is a complex, two-step process, initiating at a low-affinity site before transitioning to a high-affinity final complex that potently halts peptide progression. nih.gov

The introduction of a hydroxyl group at the 4'-position of the desosamine (B1220255) sugar ring on azithromycin potentially alters its binding characteristics. This modification introduces an additional polar, hydrogen-bonding group. While direct crystallographic or detailed kinetic studies exclusively on 4'-Hydroxy Azithromycin's binding to the ribosome are not extensively detailed in publicly available literature, SAR principles suggest this modification could influence the binding affinity. The hydroxyl group could form new hydrogen bonds with residues in the ribosomal tunnel or alter the local water structure, which may either enhance or slightly diminish the stability of the drug-ribosome complex compared to the parent compound. Research into azithromycin derivatives often focuses on how such modifications affect the intricate network of interactions within the NPET. vulcanchem.com

Structural Determinants Governing the Biological Activity of this compound

The biological activity of this compound is dictated by a combination of its structural features, inherited from the parent azithromycin molecule but nuanced by the additional hydroxyl group.

Key Structural Features:

Desosamine and Cladinose (B132029) Sugars: These two sugars, attached to the lactone ring, are crucial for ribosomal binding. The desosamine sugar, in particular, makes critical contacts within the ribosome.

The 4'-Hydroxy Group: The defining feature of this metabolite is the hydroxyl (-OH) group on the desosamine sugar. This group's polarity and capacity for hydrogen bonding are the primary structural determinants that differentiate its activity from that of azithromycin. vulcanchem.com This modification can affect the molecule's solubility, membrane permeability, and direct interactions at the target site.

Comparative SAR Analysis of this compound with Parent Azithromycin and Other Metabolites

The evaluation of a drug's metabolites is crucial for understanding its complete pharmacological profile. In the case of azithromycin, its metabolites are generally considered to possess less significant antimicrobial activity compared to the parent drug.

While comprehensive and comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of bacteria is limited in readily accessible literature, SAR studies generally indicate that modifications to the peripheral sugars of azithromycin can lead to a decrease in antibacterial potency. nih.gov For instance, the conjugation of other molecules to azithromycin has been shown to sometimes reduce its activity against certain strains like S. pneumoniae, even while remaining superior to the conjugated partner alone. nih.gov

The table below illustrates a hypothetical comparison based on the general understanding that metabolites are often less active than the parent compound. Actual experimental values would be required for a definitive comparison.

CompoundOrganismHypothetical MIC (µg/mL)
Azithromycin Streptococcus pneumoniae≤0.5
Haemophilus influenzae≤2.0
This compound Streptococcus pneumoniae>1.0
Haemophilus influenzae>4.0
Other Azithromycin Metabolites VariousGenerally higher than Azithromycin

Note: This table is for illustrative purposes to demonstrate the expected trend in activity. Specific, validated MIC data for this compound is not widely published.

This expected reduction in activity underscores the highly optimized nature of the parent azithromycin structure for ribosomal binding and antibacterial action.

Rational Design Principles for Modifying the 4'-Hydroxy Group to Enhance or Alter Biological Activity

The 4'-hydroxy group, while part of a less active metabolite, presents a potential site for synthetic modification in the rational design of new antibiotic analogs. vulcanchem.com The goal of such design would be to leverage this position to create derivatives with improved properties, such as enhanced potency against resistant strains, an altered antibacterial spectrum, or improved pharmacokinetic characteristics.

Rational Design Strategies:

Esterification/Etherification: Converting the hydroxyl group into an ester or an ether could modify the compound's lipophilicity. This can influence cell penetration and potentially introduce new, favorable interactions within the hydrophobic regions of the ribosomal binding pocket.

Replacement with Other Functional Groups:

Fluoro Group: Replacing the -OH with a fluorine atom could block metabolic oxidation at this site and potentially enhance binding affinity through favorable electronic interactions, a common strategy in medicinal chemistry.

Amino Group: Introducing a basic amino group could increase polarity and offer a new site for salt formation or hydrogen bonding, potentially improving binding or altering the drug's accumulation properties.

Conjugation: The hydroxyl group serves as a chemical handle to attach other molecular fragments, such as side chains designed to interact with additional regions of the ribosome or moieties that can overcome specific resistance mechanisms like efflux pumps. nih.gov Structure-based design, using crystallographic data of antibiotics bound to the ribosome, would be essential to guide these modifications for optimal interaction with the target. nih.gov

These design principles aim to build upon the azithromycin scaffold, using the 4'-position as a vector for introducing novel functionalities to address the ongoing challenge of antibiotic resistance. vulcanchem.com

Preclinical Pharmacokinetic and Tissue Distribution Studies of 4 Hydroxy Azithromycin

Absorption and Distribution Kinetics of 4'-Hydroxy Azithromycin (B1666446) in Animal Models

The absorption and distribution of azithromycin have been studied in several animal models, which provides the foundational understanding for the subsequent metabolism and generation of metabolites like 4'-Hydroxy Azithromycin. Following oral administration, azithromycin is well-absorbed in species such as mice, rats, dogs, and cynomolgus monkeys nih.gov.

While specific kinetic data for this compound is scarce, studies on the metabolism of azithromycin in animal models have identified the presence of various metabolites in systemic circulation. For instance, in ball pythons (Python regius), fifteen metabolites of azithromycin were positively or tentatively identified in plasma, bile, or tissues nih.gov. Unchanged azithromycin accounted for a significant portion of the total drug-related material in plasma, with percentages decreasing over time, suggesting the gradual formation of metabolites nih.gov. The identification of numerous metabolites in plasma indicates that after absorption, azithromycin undergoes metabolic conversion, and these metabolites are distributed throughout the body. However, the specific concentrations and kinetic profiles of this compound in plasma are not detailed in the available literature.

Tissue Distribution Profiles of this compound in Preclinical Species

Azithromycin is characterized by its extensive and rapid distribution into tissues, leading to significantly higher concentrations in tissues than in plasma nih.govnih.govsemanticscholar.org. This wide tissue distribution is a key feature of its pharmacokinetic profile.

Information on the tissue distribution of azithromycin metabolites is limited, but some studies have provided insights. In ball pythons, the distribution of azithromycin metabolites was investigated in various tissues. While unchanged azithromycin was the predominant component in lung and skin, the liver and kidney tissues contained a higher proportion of metabolites, with unchanged azithromycin accounting for only 40% of the total drug-related material in these organs nih.gov. This suggests that the liver and kidneys are significant sites of azithromycin metabolism and/or accumulation of its metabolites. Specific metabolites were also identified in different tissues; for example, descladinose-azithromycin, 3'-N-desmethyl,9a-N-desmethyl-azithromycin, and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin were found in the skin, while 3'-N-didesmethyl-azithromycin was identified only in the kidney nih.gov. The specific distribution profile of this compound in various tissues across different preclinical species has not been detailed in the available research.

Table 1: Pharmacokinetic Parameters of Azithromycin in Various Animal Models

Animal ModelBioavailability (%)Peak Plasma Concentration (Cmax) (µg/mL)Time to Peak Plasma Concentration (Tmax) (h)Elimination Half-Life (t½) (h)
Cats580.97 ± 0.650.85 ± 0.7235
Ball Pythons771.048.451 (oral), 17 (IV)
Foals560.63 ± 0.101.820.3

This table presents data for the parent drug, azithromycin, to provide context for its pharmacokinetic behavior.

Excretion Pathways of this compound in Animal Models

The primary route of excretion for azithromycin and its metabolites is through the bile. In cats, three metabolites were identified in the bile, and over 50% of the azithromycin-related material in feline bile was unchanged azithromycin nih.gov. Similarly, in ball pythons, azithromycin accounted for 70% of the total azithromycin-associated material in bile at 24 and 72 hours post-administration nih.gov. This indicates that a significant portion of the drug is excreted in its original form, while the remainder is eliminated as metabolites.

Studies in other animal models also support biliary excretion as the main pathway. It has been noted that animals can excrete a substantial percentage of administered antibiotics in their feces and urine, either unchanged or as active metabolites researchgate.net. While the specific contribution of this compound to the total excreted metabolites is not specified, the identification of multiple metabolites in the bile of various species suggests it is a significant route of elimination for these metabolic products.

Pharmacokinetic Modeling of this compound in Non-Human Biological Systems

There is no specific information available on the pharmacokinetic modeling of this compound in non-human biological systems. The existing pharmacokinetic models for azithromycin in various populations, including healthy volunteers and different patient groups, have been developed to characterize the behavior of the parent drug nih.govresearchgate.netnih.govscite.aibohrium.com. These models often account for the extensive tissue distribution and long half-life of azithromycin.

Population pharmacokinetic analyses of azithromycin have been conducted in various human populations, but similar detailed modeling for its individual metabolites in preclinical models is not readily found in the literature nih.govbohrium.com. The development of such models would require specific data on the concentration-time profiles of this compound in plasma and various tissues, which are currently limited.

Advanced Research Topics and Future Directions in 4 Hydroxy Azithromycin Research

Role of 4'-Hydroxy Azithromycin (B1666446) in Understanding Azithromycin's Overall Pharmacological Profile

Azithromycin functions by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. drugbank.compfizer.com It is metabolized in the liver to various metabolites, which are primarily excreted in the bile. nih.govwikipedia.org Historically, these metabolites have often been considered inactive. ijpsjournal.com However, a deeper understanding of their potential contributions is crucial for a complete picture of azithromycin's action in the body.

Potential as a Novel Scaffold for Further Derivatization and Antimicrobial Discovery

The chemical structure of 4'-hydroxy azithromycin, featuring a hydroxyl group at the 4' position, presents a valuable starting point for the synthesis of new macrolide derivatives. This hydroxyl group serves as a chemical handle for further modification, allowing chemists to create a library of new compounds with potentially enhanced or novel properties. researchgate.netcapes.gov.br

The development of new macrolide derivatives is a critical strategy to combat the growing problem of antibiotic resistance. numberanalytics.com By modifying the structure of existing antibiotics like azithromycin, researchers aim to create molecules that can evade bacterial resistance mechanisms, such as efflux pumps and target site modifications. researchgate.net The 4'-hydroxy position offers a site for derivatization that could lead to compounds with:

Improved potency against resistant strains of bacteria.

A broader spectrum of activity , potentially including activity against organisms not covered by the parent drug. nih.gov

Enhanced pharmacokinetic properties , such as improved oral bioavailability or a longer half-life.

Novel mechanisms of action or the ability to overcome existing resistance.

This approach of using a metabolite as a scaffold is a promising avenue in drug discovery, leveraging the known safety and general structural features of an established drug while exploring new chemical space for improved therapeutic agents. researchgate.netcapes.gov.br

Utilization of this compound as a Biochemical Probe for Target Validation

A biochemical probe is a small molecule used to study biological systems, such as identifying and validating new drug targets. nih.govpromega.com this compound, or a modified version of it, has the potential to be developed into such a probe for studying macrolide-target interactions.

By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to the 4'-hydroxyl group, researchers can create a tool to visualize and quantify the binding of the macrolide to its target, the bacterial ribosome. mdpi.com This can be invaluable for:

Validating the bacterial ribosome as a target in new or uncharacterized bacterial species.

Studying the binding kinetics and affinity of different macrolide compounds.

Investigating mechanisms of resistance by comparing the binding of the probe in susceptible versus resistant bacterial strains.

Screening for new compounds that can displace the probe from its binding site, indicating a similar mechanism of action.

The development of such probes is crucial for the fundamental understanding of how macrolides work and for the discovery of new antibiotics that act on the same or related targets. nih.govpromega.com

Integration of Computational Chemistry and Machine Learning in Predicting this compound Biological Activities

Computational chemistry and machine learning are increasingly powerful tools in drug discovery and development. numberanalytics.combioscipublisher.com These methods can be applied to this compound to predict its biological activities and guide the design of new derivatives.

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to:

Model the interaction of this compound with the bacterial ribosome, providing insights into its binding mode and affinity. mdpi.com

Predict the effect of chemical modifications at the 4'-hydroxy position on binding and activity.

Calculate various physicochemical properties of new derivatives, such as solubility and membrane permeability, which are important for drug-likeness. frontiersin.org

Machine learning algorithms can be trained on large datasets of known macrolides and their biological activities to:

Develop quantitative structure-activity relationship (QSAR) models that can predict the antibacterial potency of new this compound derivatives. bioscipublisher.comresearchgate.net

Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties , helping to prioritize compounds with favorable profiles for synthesis and testing. nih.gov

Identify novel patterns and relationships in the data that may not be apparent from traditional analysis, leading to new hypotheses for drug design. nih.govacs.org

The integration of these in silico methods can significantly accelerate the research and development process for new antibiotics based on the this compound scaffold by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Emerging Research Frontiers for Hydroxylated Macrolide Metabolites

The study of hydroxylated macrolide metabolites, such as this compound, is part of a broader interest in understanding the full biological impact of drug metabolism. Emerging research in this area is exploring several exciting frontiers:

Metabolite-Microbiome Interactions: There is growing evidence that drugs and their metabolites can influence, and be influenced by, the gut microbiome. Research is beginning to investigate how hydroxylated macrolide metabolites might affect the composition and function of the microbiome, and vice versa. asm.org

Beyond Antibacterial Activity: Macrolides are known to have immunomodulatory and other non-antibiotic effects. nih.govnih.gov A key area of future research is to determine whether hydroxylated metabolites contribute to these activities, potentially opening up new therapeutic applications for these compounds.

Combinatorial Biosynthesis and Genetic Engineering: Advances in synthetic biology and genetic engineering are making it possible to create novel macrolide structures by manipulating the biosynthetic pathways in the producing organisms, such as Streptomyces species. asm.org This could lead to the production of new hydroxylated macrolides with improved properties.

Advanced Analytical Techniques: The development of more sensitive and sophisticated analytical methods, such as high-resolution mass spectrometry and advanced NMR techniques, is enabling a more detailed characterization of macrolide metabolism and the identification of previously unknown metabolites. mdpi.comresearchgate.net

These emerging frontiers highlight the dynamic nature of macrolide research and the potential for hydroxylated metabolites like this compound to play a significant role in the development of new and improved therapies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4'-Hydroxy Azithromycin in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, employing reference standards (e.g., USP Azithromycin RS) for calibration. Prepare solutions in acetonitrile-water mixtures (e.g., 52% acetonitrile) to ensure solubility and stability. Validate methods for specificity, linearity, and precision using protocols outlined in pharmacopeial guidelines, which include stepwise dilution and comparison with certified impurity profiles .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 2–8°C for long-term storage, 25°C for accelerated degradation) and pH ranges (1–8). Monitor degradation products using mass spectrometry and compare against known impurities (e.g., demethylated or formylated derivatives). Include controls for oxidative stress and light exposure, referencing safety data protocols for structurally similar compounds .

Q. What in vitro models are suitable for initial safety profiling of this compound’s cardiovascular effects?

  • Methodological Answer : Use human cardiomyocyte cell lines (e.g., iPSC-derived) to evaluate QTc prolongation risk via patch-clamp assays for hERG channel inhibition. Compare results to parent azithromycin, which is associated with dose-dependent QTc interval changes. Incorporate systematic review methodologies to contextualize findings against existing clinical data on azithromycin’s cardiovascular risks .

Advanced Research Questions

Q. How can researchers compare the antimicrobial efficacy of this compound with its parent compound across bacterial strains?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using standardized bacterial panels (e.g., Streptococcus pneumoniae, Haemophilus influenzae). Include azithromycin as a positive control and assess synergy/antagonism via checkerboard assays. Use meta-analysis frameworks to pool data from multiple studies, adjusting for covariates like bacterial resistance profiles and pharmacokinetic variability .

Q. What methodologies resolve contradictions in data on this compound’s metabolic pathways across in vitro and in vivo models?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolite formation in hepatic microsomes and animal models. Use enzyme inhibition assays (e.g., CYP3A4/5) to identify key metabolic enzymes. Address discrepancies by aligning experimental conditions (e.g., pH, cofactors) and employing sensitivity analyses in systematic reviews .

Q. How should researchers design studies to investigate the mechanism of action of this compound in resistant bacterial strains?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and proteomic analysis to identify bacterial pathways altered by the compound. Use CRISPR-Cas9 knockouts to validate target genes (e.g., efflux pumps, ribosomal proteins). Include dose-response assays and cross-reference findings with structural analogs to infer structure-activity relationships .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable MIC values), conduct subgroup analyses stratified by bacterial strain, assay methodology, or sample preparation protocols. Use funnel plots to assess publication bias in meta-analyses .
  • Experimental Replicability : Document raw data in appendices, including instrument parameters (e.g., HPLC column type, gradient program) and statistical models. Follow ICH guidelines for validation to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.